molecular formula C22H22F3NO3 B1346536 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone CAS No. 898758-14-0

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone

Cat. No. B1346536
CAS RN: 898758-14-0
M. Wt: 405.4 g/mol
InChI Key: VAYBAEOQJLCKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone, also known as 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-TFMBP, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of the family of benzophenones, which are characterized by their ability to interact with proteins and other biomolecules. 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-TFMBP has been studied for its potential use in a variety of therapeutic applications, including cancer therapy, drug delivery, and gene therapy.5]decyl)methyl]-4-TFMBP.

Scientific Research Applications

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential therapeutic agent for cancer therapy, drug delivery, and gene therapy. In addition, it has been studied for its potential use as a chemical tool in biochemistry and molecular biology research. It has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules.

Mechanism of Action

The mechanism of action of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP is not fully understood. However, it is believed to interact with proteins and other biomolecules through a combination of hydrophobic and electrostatic interactions. It has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP are not fully understood. However, it has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules. In addition, it has been studied for its potential use as a therapeutic agent for cancer therapy, drug delivery, and gene therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP in laboratory experiments include its ease of synthesis, its ability to interact with proteins and other biomolecules, and its potential use as a therapeutic agent. However, there are also some limitations to its use in laboratory experiments. These include its relatively low solubility in aqueous solutions and its instability in the presence of light and oxygen.

Future Directions

There are a number of potential future directions for the use of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP. These include further research into its potential use as a therapeutic agent for cancer therapy, drug delivery, and gene therapy, as well as its potential use as a chemical tool in biochemistry and molecular biology research. In addition, further research could be conducted into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Synthesis Methods

The synthesis of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP was achieved through a multi-step process. First, the starting material, 1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenonedioxa-8-azaspiro[4.5]decane, was reacted with trimethylsilyl trifluoromethanesulfonate in the presence of a base to form the silyl ether. This silyl ether was then reacted with 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenonetrifluoromethylbenzoyl chloride in the presence of a base to form the desired product. The entire reaction was carried out in aqueous acetonitrile, and the product was isolated as a white solid.

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-5-18(6-8-19)20(27)17-3-1-16(2-4-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYBAEOQJLCKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642873
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone

CAS RN

898758-14-0
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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